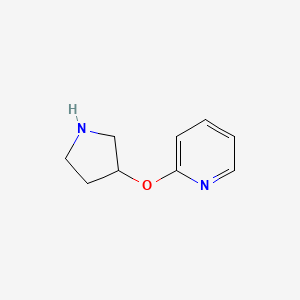

2-(Pyrrolidin-3-yloxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-3-yloxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-5-11-9(3-1)12-8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZWWJMAFNEKFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253603-61-1 | |

| Record name | 2-(pyrrolidin-3-yloxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 2-(Pyrrolidin-3-yloxy)pyridine: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of Synthetic Strategies, Mechanistic Insights, and Practical Execution for the Preparation of a Key Pharmaceutical Building Block.

Introduction

2-(Pyrrolidin-3-yloxy)pyridine is a crucial heterocyclic scaffold frequently incorporated into a diverse range of biologically active molecules. Its unique structural combination of a pyrrolidine ring and a pyridine ether moiety imparts favorable physicochemical properties, making it a valuable building block in the design and development of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, mechanistic discussions, and a comparative analysis of the principal methodologies to inform strategic decisions in drug discovery and process development.

Two predominant synthetic strategies for the construction of the core ether linkage in this compound are the Williamson ether synthesis and the Mitsunobu reaction. The selection between these methods is often dictated by factors such as the nature of the starting materials, desired stereochemistry, and scalability. This guide will delve into the intricacies of both approaches, providing the necessary details for their successful implementation.

Strategic Overview of Synthetic Pathways

The synthesis of this compound typically commences from commercially available and relatively inexpensive starting materials. A common and strategically sound approach involves the coupling of a protected 3-hydroxypyrrolidine derivative with a suitable pyridine precursor, followed by a deprotection step to yield the final product. The use of a protecting group on the pyrrolidine nitrogen, most commonly the tert-butyloxycarbonyl (Boc) group, is essential to prevent side reactions and to modulate the reactivity of the pyrrolidine moiety.

The overall synthetic sequence can be visualized as a two-stage process:

-

Formation of the Pyridine Ether Linkage: This key step involves the coupling of N-Boc-3-hydroxypyrrolidine with a 2-halopyridine (for the Williamson ether synthesis) or 2-hydroxypyridine (for the Mitsunobu reaction) to form the protected intermediate, tert-butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate.

-

Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to afford the target molecule, this compound.

Figure 1: A high-level overview of the synthetic pathways to this compound.

Pathway 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] In the context of synthesizing this compound, this involves the deprotonation of N-Boc-3-hydroxypyridine with a strong base to form the corresponding alkoxide, which then displaces a halide from a 2-halopyridine.

Mechanistic Rationale and Experimental Considerations

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the hydroxyl group of N-Boc-3-hydroxypyrrolidine without competing side reactions. Sodium hydride (NaH) is a commonly employed base for this transformation, as it irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas.

The choice of the halogen on the pyridine ring also influences the reaction rate, with the reactivity order being I > Br > Cl. 2-Bromopyridine is often a good compromise between reactivity and cost. The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to solubilize the reactants and facilitate the SN2 reaction.

Figure 2: Workflow for the Williamson ether synthesis of the protected intermediate.

Detailed Experimental Protocol: Williamson Ether Synthesis

Synthesis of tert-butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate

-

Materials:

-

N-Boc-3-hydroxypyrrolidine

-

Sodium hydride (60% dispersion in mineral oil)

-

2-Bromopyridine

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, a solution of N-Boc-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous DMF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

-

The mixture is cooled back to 0 °C, and 2-bromopyridine (1.1 equivalents) is added dropwise.

-

The reaction is allowed to warm to room temperature and then heated to 60-70 °C for 12-18 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is cooled to room temperature and carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford tert-butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate.

-

Pathway 2: The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and versatile alternative for the formation of the ether linkage, particularly when the Williamson ether synthesis is not feasible or gives low yields.[3][4] This reaction facilitates the condensation of an alcohol and a nucleophile (in this case, 2-hydroxypyridine) using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3]

Mechanistic Rationale and Experimental Considerations

The mechanism of the Mitsunobu reaction is complex but involves the in-situ formation of an alkoxyphosphonium salt from the alcohol and the phosphine/azodicarboxylate adduct.[3] This converts the hydroxyl group into a good leaving group, which is then displaced by the nucleophile (the deprotonated 2-hydroxypyridine) in an SN2 fashion, leading to an inversion of stereochemistry at the alcohol carbon.

A key advantage of the Mitsunobu reaction is that it proceeds under mild and neutral conditions. However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine derivative as byproducts, which can sometimes complicate purification. The pKa of the nucleophile is also a critical factor; 2-hydroxypyridine is sufficiently acidic to participate effectively in the reaction.

Figure 3: Workflow for the Mitsunobu reaction for the synthesis of the protected intermediate.

Detailed Experimental Protocol: Mitsunobu Reaction

Synthesis of tert-butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate

-

Materials:

-

N-Boc-3-hydroxypyrrolidine

-

2-Hydroxypyridine

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of N-Boc-3-hydroxypyrrolidine (1.0 equivalent), 2-hydroxypyridine (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, is added DEAD or DIAD (1.2 equivalents) dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the completion of the reaction.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

-

Final Step: Deprotection of the N-Boc Group

The final step in the synthesis of this compound is the removal of the N-Boc protecting group. This is typically achieved under acidic conditions.[5]

Mechanistic Rationale and Experimental Considerations

The Boc group is labile to strong acids. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine.[5]

Commonly used reagents for Boc deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol. The choice of acid and solvent can be tailored based on the solubility of the substrate and the desired salt form of the final product.

Detailed Experimental Protocol: N-Boc Deprotection

Synthesis of this compound

-

Materials:

-

tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane for extraction

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of tert-butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate (1.0 equivalent) in dichloromethane is added trifluoroacetic acid (5-10 equivalents) at 0 °C.

-

The reaction mixture is stirred at room temperature for 1-3 hours, or until TLC or LC-MS analysis indicates complete deprotection.

-

The reaction mixture is concentrated under reduced pressure to remove the excess TFA and DCM.

-

The residue is dissolved in water and the pH is adjusted to >9 with a saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.

-

Further purification, if necessary, can be achieved by distillation or column chromatography.

-

Comparative Analysis of Synthetic Pathways

| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |

| Reagents | Strong base (e.g., NaH), 2-halopyridine | PPh₃, DEAD/DIAD, 2-hydroxypyridine |

| Conditions | Elevated temperatures may be required | Mild, typically room temperature |

| Stereochemistry | Retention of configuration at the alcohol center | Inversion of configuration at the alcohol center |

| Byproducts | Inorganic salts | Triphenylphosphine oxide, reduced azodicarboxylate |

| Scope | Generally reliable for primary and secondary alcohols | Broad scope, tolerant of various functional groups |

| Workup/Purification | Generally straightforward aqueous workup | Can be challenging due to byproduct removal |

Conclusion

The synthesis of this compound can be effectively achieved through two primary and reliable synthetic routes: the Williamson ether synthesis and the Mitsunobu reaction. The choice between these pathways will depend on the specific requirements of the synthesis, including the availability of starting materials, the desired stereochemistry, and the scale of the reaction.

The Williamson ether synthesis offers a cost-effective and straightforward approach, particularly for large-scale production, although it may require harsher conditions. The Mitsunobu reaction, on the other hand, provides a milder alternative with a broader substrate scope and predictable stereochemical inversion, but at the cost of more challenging purification.

A thorough understanding of the mechanistic underpinnings and practical considerations of each method, as detailed in this guide, will enable researchers and drug development professionals to make informed decisions and successfully synthesize this valuable pharmaceutical building block for their discovery and development programs.

References

- 1. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 2. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

Introduction: The 2-(Pyrrolidin-3-yloxy)pyridine Scaffold

An In-Depth Technical Guide on the Mechanism of Action of 2-(Pyrrolidin-3-yloxy)pyridine and its Analogs

The compound this compound is a heterocyclic molecule featuring a pyridine ring linked to a pyrrolidine ring via an ether bond.[1][2] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce three-dimensional complexity and stereochemical diversity into drug candidates.[3] Similarly, the pyridine ring is a common motif in pharmacologically active compounds. The combination of these two rings in the this compound structure has positioned it and its analogs as key subjects of investigation, particularly in the field of neuroscience. While direct pharmacological studies on this compound itself are not extensively published, a significant body of research on structurally related analogs strongly indicates a primary mechanism of action centered on the modulation of neuronal nicotinic acetylcholine receptors (nAChRs).

Primary Mechanism of Action: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The most well-characterized mechanism of action for compounds structurally analogous to this compound is the modulation of nAChRs. These receptors are a family of ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems upon binding the neurotransmitter acetylcholine.[4]

Neuronal nAChR Subtypes and Function

Neuronal nAChRs are pentameric structures formed by the assembly of various α (α2-α10) and β (β2-β4) subunits.[5] The specific combination of these subunits determines the receptor's pharmacological and physiological properties, including ligand affinity, ion selectivity, and desensitization kinetics.[4][5] The two most abundant and studied nAChR subtypes in the brain are the α4β2 and α7 subtypes.[6]

-

α4β2 nAChRs: These are the most common high-affinity nicotine binding sites in the brain and are involved in processes such as dopamine release, reward, and cognitive function.[7]

-

α7 nAChRs: These homopentameric receptors (composed of five α7 subunits) have a lower affinity for nicotine but a high permeability to calcium ions, making them significant modulators of intracellular signaling cascades. They are implicated in attention, learning, and memory, and are therapeutic targets for cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[8][9]

Signaling Pathway of nAChR Activation

Upon binding of an agonist, the nAChR undergoes a conformational change, opening a central ion channel.[10] This allows the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the cell membrane. This depolarization can trigger an action potential and propagate a neuronal signal. The influx of Ca2+ through nAChRs, particularly the α7 subtype, can also act as a second messenger, activating various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is involved in promoting cell survival and neuroprotection.[6] Presynaptically located nAChRs can modulate the release of a wide range of other neurotransmitters, including dopamine, glutamate, and GABA.[11]

Structure-Activity Relationships (SAR) of Analogs

Research into analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, which is structurally related to this compound, has provided significant insights into the SAR of this chemical class. Modifications to both the pyridine and pyrrolidine rings can dramatically alter binding affinity and functional activity at nAChR subtypes.

Generally, for high affinity binding to neuronal nAChRs, a basic nitrogen on the pyrrolidine ring is crucial. The stereochemistry at the point of attachment to the pyrrolidine ring is also critical for activity. Substitutions on the pyridine ring can modulate subtype selectivity. For example, certain substitutions can enhance affinity for α4β2 receptors while reducing it for other subtypes, leading to the identification of subtype-selective agonists and antagonists. Quantitative structure-activity relationship (QSAR) studies have shown that bulky substituents on the pyrrolidine ring are often detrimental to binding affinity.[12]

| Compound/Analog | Modification from Parent Scaffold | nAChR Binding Affinity (Ki, nM) | Functional Activity |

| A-84543 | 3-[2-((S)-pyrrolidinyl)methoxy]pyridine | 0.15 | Potent Agonist |

| Pyridine 2-substituted analog | Methyl group at position 2 of pyridine | Varies (0.15 to >9000) | Can shift activity to antagonist |

| Pyridine 5-substituted analog | Phenyl group at position 5 of pyridine | 0.055 to 0.69 | Agonists and Antagonists identified |

This table is a representative summary based on data from analogous compounds. The specific values for this compound derivatives would require direct experimental determination.

Potential Alternative Mechanisms of Action

While nAChR modulation is the most strongly supported mechanism, some evidence suggests that compounds with the (R)-2-(pyrrolidin-3-yloxy)-pyridine scaffold may exhibit other biological activities, such as the inhibition of protein kinases. Protein kinases are critical components of cell signaling pathways, and their dysregulation is implicated in diseases like cancer. This potential activity, however, is less characterized compared to the effects on nAChRs and requires further investigation to be confirmed as a primary mechanism of action for this class of compounds.

Experimental Protocols for Mechanistic Characterization

To elucidate the precise mechanism of action of a compound like this compound, a systematic, multi-assay approach is required. This typically involves progressing from initial binding studies to more complex functional and cellular assays.

Protocol 1: Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a test compound to a specific receptor subtype.[13]

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex for α4β2, hippocampus for α7) or cultured cells expressing the specific nAChR subtype in a cold buffer.[14]

-

Centrifuge the homogenate to pellet the membranes containing the receptors.

-

Wash the pellet multiple times to remove endogenous ligands and resuspend in the final binding buffer. Determine the protein concentration.[15]

-

-

Assay Setup (Competition Binding):

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]Cytisine for α4β2, [3H]methyllycaconitine for α7), and varying concentrations of the unlabeled test compound.[7][14]

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-radioactive ligand like nicotine).[16]

-

-

Incubation:

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[13]

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.[15]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression to fit the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki (inhibitor constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[16]

-

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Functional Assay

This electrophysiological technique directly measures the ion flow through the receptor channel, providing information on the functional activity (agonist, antagonist, or modulator) of a compound.[17]

-

Oocyte Preparation:

-

Harvest oocytes from Xenopus laevis frogs.

-

Inject the oocytes with cRNA encoding the specific human nAChR subunits of interest (e.g., α7 or α4 and β2).[18]

-

Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.

-

-

TEVC Recording:

-

Compound Application and Data Acquisition:

-

Agonist testing: Apply increasing concentrations of the test compound to the oocyte and record the inward current generated by the opening of the nAChR channels.

-

Antagonist testing: Pre-incubate the oocyte with the test compound for a set period (e.g., 3-5 minutes) and then co-apply it with a known agonist (like acetylcholine) at a concentration that elicits a submaximal response (e.g., EC50). A reduction in the agonist-evoked current indicates antagonist activity.[8][20]

-

Positive Allosteric Modulator (PAM) testing: Co-apply the test compound with a low concentration of an agonist (e.g., EC20). An enhancement of the agonist-evoked current suggests PAM activity.[9]

-

-

Data Analysis:

-

Plot the current response against the compound concentration to generate dose-response curves.

-

Fit the curves using non-linear regression to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum response (Imax), which indicates efficacy.

-

Protocol 3: Calcium Imaging Functional Assay

This cell-based assay is a higher-throughput method to assess the function of calcium-permeable ion channels like the α7 nAChR.[21][22]

-

Cell Preparation:

-

Use a cell line (e.g., HEK293 or SH-SY5Y) stably or transiently expressing the nAChR subtype of interest (commonly α7).[23]

-

Plate the cells in a 96- or 384-well plate.

-

-

Dye Loading:

-

Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The "AM" ester allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the active dye inside the cell.[24]

-

-

Assay and Measurement:

-

Use an automated fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

Measure the baseline fluorescence of the cells.

-

Add the test compound (or agonist controls) to the wells and immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium into the cells.[23]

-

-

Data Analysis:

-

Quantify the peak fluorescence response for each well.

-

Generate dose-response curves by plotting the response against the compound concentration to determine the EC50 for agonists.

-

Conclusion and Future Directions

Based on extensive evidence from structurally related compounds, the primary mechanism of action for the this compound scaffold is the modulation of neuronal nicotinic acetylcholine receptors. The specific functional outcome—whether agonism, antagonism, or partial agonism—and the subtype selectivity profile are highly dependent on the precise chemical substitutions and stereochemistry of the molecule.

Future research should focus on the direct synthesis and characterization of this compound and its derivatives. A comprehensive evaluation using the experimental protocols outlined above would be necessary to definitively establish its binding affinity (Ki) at a panel of nAChR subtypes (α4β2, α7, α3β4, etc.) and to characterize its functional profile (EC50, Imax). Such studies will be crucial in determining the therapeutic potential of this chemical scaffold for treating CNS disorders where nAChR modulation is a validated strategy.

References

- 1. This compound | C9H12N2O | CID 18337160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 253603-61-1 | 2-(Pyrrolidin-3-yloxy)-pyridine - Synblock [synblock.com]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 5. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]

- 11. acnp.org [acnp.org]

- 12. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. reactionbiology.com [reactionbiology.com]

- 19. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 20. researchgate.net [researchgate.net]

- 21. ionbiosciences.com [ionbiosciences.com]

- 22. ionbiosciences.com [ionbiosciences.com]

- 23. mdpi.com [mdpi.com]

- 24. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Emergence of 2-(Pyrrolidin-3-yloxy)pyridine Scaffolds in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore a vast chemical space. Within this landscape, heterocyclic scaffolds have emerged as privileged structures due to their ability to form diverse interactions with biological targets. Among these, the 2-(pyrrolidin-3-yloxy)pyridine core has garnered significant interest as a versatile scaffold for the development of potent and selective modulators of various enzymes and receptors. This technical guide provides a comprehensive overview of the discovery, synthesis, and structure-activity relationships (SAR) of this compound derivatives, offering insights for researchers and professionals engaged in drug development.

The this compound Core: A Privileged Scaffold

The this compound scaffold combines the key features of a pyridine ring and a pyrrolidine moiety, bestowing upon it a unique combination of chemical and biological properties. The pyridine ring, a common motif in FDA-approved drugs, serves as an excellent hydrogen bond acceptor and can engage in π-stacking interactions with aromatic residues in protein binding pockets. The pyrrolidine ring, a saturated heterocycle, introduces a three-dimensional character to the molecule, allowing for the precise spatial orientation of substituents to optimize target engagement. The ether linkage between these two rings provides a flexible yet stable connection.

The inherent chirality of the 3-hydroxypyrrolidine precursor allows for the synthesis of enantiomerically pure derivatives, which is crucial for achieving selectivity and reducing off-target effects. The pyrrolidine nitrogen also offers a convenient handle for further derivatization, enabling the exploration of a broad chemical space.

Synthetic Strategies for this compound Analogs

The synthesis of this compound derivatives typically involves the coupling of a suitably protected 3-hydroxypyrrolidine with a 2-halopyridine. A common and effective method is the Williamson ether synthesis, which proceeds via a nucleophilic substitution reaction.

General Synthetic Workflow

The general synthetic approach can be conceptualized as a multi-step process, starting from commercially available starting materials and culminating in the desired derivatized final products.

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Generic this compound Analog

Step 1: N-Protection of 3-Hydroxypyrrolidine

-

Dissolve (R)- or (S)-3-hydroxypyrrolidine in a suitable solvent such as dichloromethane (DCM).

-

Add a base, for example, triethylamine (TEA), to the solution.

-

Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions and drying the organic layer.

-

Purify the product by column chromatography to yield N-Boc-3-hydroxypyrrolidine.

Step 2: Williamson Ether Synthesis

-

To a solution of N-Boc-3-hydroxypyrrolidine in an anhydrous polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.

-

Stir the mixture for a short period to allow for the formation of the alkoxide.

-

Add the desired 2-halopyridine (e.g., 2-chloropyridine or 2-fluoropyridine) to the reaction mixture.

-

Heat the reaction to an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain N-Boc-2-(pyrrolidin-3-yloxy)pyridine.

Step 3: N-Deprotection

-

Dissolve the N-Boc protected intermediate in a suitable solvent like DCM or 1,4-dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature until the deprotection is complete.

-

Remove the solvent and excess acid under reduced pressure to yield the desired this compound as a salt.

-

The free base can be obtained by neutralization with a suitable base.

Step 4: Derivatization (Example: N-Alkylation)

-

Dissolve the deprotected this compound in a solvent such as acetonitrile or DMF.

-

Add a base, for instance, potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).

-

Add the desired alkylating agent (e.g., an alkyl halide or benzyl bromide).

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Purify the final product by column chromatography or preparative high-performance liquid chromatography (HPLC).

Therapeutic Applications and Structure-Activity Relationships

Derivatives of the this compound scaffold have shown promise in several therapeutic areas, most notably as kinase inhibitors and modulators of nicotinic acetylcholine receptors.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The this compound scaffold has been identified as a valuable starting point for the design of potent and selective kinase inhibitors.

Structure-Activity Relationship (SAR) Insights:

The development of kinase inhibitors based on this scaffold often follows a rational design approach, targeting specific features of the ATP-binding pocket of the kinase.

Caption: Key interaction points of the this compound scaffold in a kinase binding site.

While specific SAR data for a broad range of this compound derivatives is not extensively consolidated in publicly available literature, general principles can be inferred from related series of kinase inhibitors:

-

Pyridine Ring Substitution: Modifications on the pyridine ring can influence selectivity and potency. Small hydrophobic groups at the 5-position have been shown to enhance activity against certain kinases.

-

Pyrrolidine Nitrogen Substitution: This position is critical for modulating physicochemical properties and targeting specific sub-pockets of the kinase. The introduction of various alkyl, aryl, or heterocyclic moieties can significantly impact potency and selectivity.

-

Stereochemistry: The chirality at the 3-position of the pyrrolidine ring is often crucial for optimal binding. One enantiomer typically exhibits significantly higher potency than the other.

Table 1: Hypothetical SAR Data for this compound Analogs as Kinase Inhibitors

| Compound ID | R¹ (on Pyrrolidine N) | R² (on Pyridine Ring) | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) |

| 1a | H | H | 500 | >10000 |

| 1b | Methyl | H | 250 | 8000 |

| 1c | Benzyl | H | 50 | 1500 |

| 1d | H | 5-Chloro | 300 | >10000 |

| 1e | Benzyl | 5-Chloro | 10 | 500 |

Note: This data is illustrative and intended to demonstrate potential SAR trends.

Nicotinic Acetylcholine Receptor (nAChR) Modulators

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a key role in neurotransmission. Modulators of these receptors have therapeutic potential in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The this compound scaffold has been explored for the development of nAChR agonists and antagonists.

The SAR for nAChR modulators often focuses on mimicking the interactions of the endogenous ligand, acetylcholine. The basic nitrogen of the pyrrolidine ring is typically protonated at physiological pH and can form a key ionic interaction with an acidic residue in the receptor binding site. The pyridine nitrogen can act as a hydrogen bond acceptor.

Future Directions and Conclusion

The this compound scaffold represents a promising and versatile platform for the discovery of novel therapeutic agents. Its favorable physicochemical properties, synthetic tractability, and ability to present functional groups in a well-defined three-dimensional space make it an attractive starting point for drug design campaigns targeting a variety of biological targets.

Future research in this area will likely focus on:

-

Expansion of the Chemical Space: The synthesis and evaluation of more diverse libraries of derivatives to probe a wider range of biological targets.

-

Structure-Based Drug Design: The use of computational modeling and X-ray crystallography to guide the design of more potent and selective inhibitors.

-

Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other disease areas where modulation of kinases or nAChRs may be beneficial.

The Emergence of 2-(Pyrrolidin-3-yloxy)pyridine Analogs as Nicotinic Acetylcholine Receptor Modulators: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the foundational studies concerning 2-(Pyrrolidin-3-yloxy)pyridine analogs as potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs). We delve into the medicinal chemistry rationale, synthetic strategies, structure-activity relationships (SAR), and the pharmacological evaluation cascade that characterized the early exploration of this promising chemical scaffold. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for central nervous system (CNS) disorders.

Introduction: The Rationale for Targeting Neuronal Nicotinic Receptors

Neuronal nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are widely distributed throughout the central nervous system.[1] These receptors play a critical role in modulating the release of several key neurotransmitters, including dopamine, acetylcholine, and norepinephrine, thereby influencing a wide array of cognitive processes such as learning, memory, and attention. The diverse subtypes of nAChRs, formed by the assembly of various α and β subunits, present a rich landscape for the design of subtype-selective ligands.[1] The α4β2 subtype, in particular, is the most abundant in the brain and has been a primary focus for therapeutic intervention in conditions like nicotine addiction, Alzheimer's disease, Parkinson's disease, and schizophrenia.[1][2]

The quest for novel nAChR modulators has been driven by the need to dissociate the therapeutic benefits of nicotinic stimulation from the adverse effects associated with nicotine, such as its addictive potential and cardiovascular liabilities. Early research efforts focused on modifying the structure of nicotine itself. However, to achieve improved subtype selectivity and drug-like properties, medicinal chemists turned their attention to novel scaffolds that could mimic the key pharmacophoric elements of nicotine while offering greater synthetic tractability and opportunities for structural diversification. The this compound scaffold emerged from these explorations as a promising platform for developing potent and selective α4β2 nAChR ligands.

Medicinal Chemistry: Synthesis of this compound Analogs

The synthesis of this compound analogs is primarily achieved through a convergent strategy that joins a suitably protected pyrrolidine moiety with a functionalized pyridine ring. The Williamson ether synthesis is the cornerstone of this approach, offering a reliable method for forming the crucial ether linkage.[3][4]

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-pronged approach culminating in the key ether formation step, followed by deprotection and optional N-alkylation of the pyrrolidine ring.

Caption: Generalized synthetic workflow for this compound analogs.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

The following protocol is a representative example for the synthesis of the parent this compound, illustrating the key chemical transformations.

Step 1: Synthesis of N-Boc-3-hydroxypyrrolidine

This crucial intermediate can be prepared from commercially available starting materials such as epichlorohydrin through a multi-step sequence involving ring-opening, reduction, cyclization, and protection.

-

Reaction Setup: To a solution of 3-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).

-

Reaction Conditions: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield N-Boc-3-hydroxypyrrolidine.

Step 2: Williamson Ether Synthesis

-

Alkoxide Formation: In a dry, inert atmosphere, dissolve N-Boc-3-hydroxypyrrolidine in an anhydrous aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. Allow the mixture to stir at room temperature for approximately one hour to ensure complete formation of the alkoxide.[5]

-

Nucleophilic Aromatic Substitution (SNA_r): To the freshly prepared alkoxide solution, add a solution of 2-fluoropyridine or 2-chloropyridine in the same anhydrous solvent. The use of a fluorinated pyridine is often preferred as fluoride is a better leaving group in SNA_r reactions.[4]

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours until TLC indicates the consumption of the starting materials.

-

Work-up and Purification: Cool the reaction mixture to room temperature and quench carefully with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude N-Boc-2-(pyrrolidin-3-yloxy)pyridine is then purified by flash column chromatography.

Step 3: Boc Deprotection

-

Reaction Setup: Dissolve the purified N-Boc protected intermediate from the previous step in a suitable solvent such as dichloromethane.

-

Acidolysis: Add an excess of a strong acid, typically trifluoroacetic acid (TFA), and stir the solution at room temperature for 1-2 hours.

-

Work-up: Remove the solvent and excess acid under reduced pressure. The resulting residue is the salt of the desired product. It can be converted to the free base by treatment with a suitable base and extraction, or purified as the salt.

Pharmacological Evaluation: A Cascade Approach

The characterization of novel this compound analogs typically follows a well-defined screening cascade designed to assess their affinity, selectivity, and functional activity at various nAChR subtypes.

Caption: Typical pharmacological screening cascade for novel nAChR ligands.

Primary Screening: Radioligand Binding Assays

The initial step involves determining the affinity of the synthesized compounds for the primary target, the α4β2 nAChR. This is typically accomplished through competitive binding assays using a radiolabeled ligand with high affinity for the receptor, such as [³H]epibatidine or [³H]cytisine.[1] These assays are performed using membrane preparations from cell lines stably expressing the human α4β2 nAChR. The affinity of the test compounds is expressed as the inhibition constant (Ki), with lower values indicating higher binding affinity.

Selectivity Profiling

Compounds demonstrating high affinity for the α4β2 subtype are then counterscreened against other relevant nAChR subtypes to determine their selectivity profile. Key subtypes for these selectivity assays include the ganglionic α3β4 nAChR, to assess the potential for peripheral side effects, and the homomeric α7 nAChR, another important CNS target.[1] A high selectivity ratio (Ki α3β4 / Ki α4β2) is a desirable characteristic for minimizing off-target effects.

Functional Characterization

Binding affinity does not provide information about the functional activity of a compound. Therefore, promising ligands are advanced to functional assays to determine whether they act as agonists, partial agonists, or antagonists. A common method is the ion flux assay, which measures the ability of a compound to stimulate the influx of ions (such as ⁸⁶Rb⁺, a surrogate for K⁺) through the receptor channel.[6] From these experiments, the potency (EC₅₀) and efficacy (relative to a full agonist like acetylcholine or nicotine) of the compound can be determined.

Structure-Activity Relationship (SAR) Studies

Early SAR studies on pyridyl ether analogs, including those closely related to the this compound scaffold, have provided valuable insights into the structural requirements for high affinity and selectivity at the α4β2 nAChR.

| Compound | Modification from Core | α4β2 nAChR Affinity (IC₅₀, nM) | Reference |

| Core Scaffold | This compound (Hypothetical) | - | - |

| Analog 1 | (R)-5-((3-pyrrolidinyl)oxy)pyridine | >10,000 | [7] |

| Analog 2 | (R)-2-chloro-5-((3-pyrrolidinyl)oxy)pyridine | 102 | [7] |

| Analog 3 | (R)-2-chloro-3-phenyl-5-((3-pyrrolidinyl)oxy)pyridine | 48 | [7] |

| Analog 4 | (R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine | 22 | [7] |

Data is for illustrative purposes, based on published data for closely related 5-((3-pyrrolidinyl)oxy)pyridine analogs.

Key SAR Insights:

-

Substitution on the Pyridine Ring: The introduction of substituents on the pyridine ring has a profound impact on binding affinity. A chloro group at the 2-position of the pyridine ring significantly enhances affinity for the α4β2 nAChR.[7]

-

Aryl Substitution: Further substitution at the 3-position of the pyridine ring with an aryl group, such as a phenyl or cyanophenyl moiety, leads to a further increase in potency. The 4-cyanophenyl group appears to be particularly favorable.[7]

-

Stereochemistry of the Pyrrolidine Ring: The stereochemistry of the 3-position of the pyrrolidine ring is critical for activity. In related series, the (R)-enantiomer has been shown to be more potent.

-

Azacycle Ring Size: Variations in the size of the azacyclic ring (e.g., substituting pyrrolidine with piperidine or azetidine) can dramatically affect receptor binding affinity.[7]

Conclusion and Future Directions

The early studies on this compound analogs and related pyridyl ethers successfully identified a novel chemical scaffold with significant potential for the development of potent and selective α4β2 nAChR modulators. The established synthetic routes, centered around the Williamson ether synthesis, provided a versatile platform for exploring the structure-activity relationships of this compound class. The pharmacological screening cascade enabled the characterization of these analogs, leading to the identification of key structural features that govern their interaction with nicotinic receptors.

This foundational work has paved the way for the discovery of advanced analogs with optimized pharmacokinetic and pharmacodynamic properties. Future research in this area will likely focus on fine-tuning the selectivity profiles of these compounds, exploring their potential as allosteric modulators, and evaluating their therapeutic efficacy in a broader range of CNS disorders. The insights gained from these early investigations continue to inform the design of the next generation of nicotinic receptor-targeted therapeutics.

References

- 1. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. benchchem.com [benchchem.com]

- 6. N-n-alkylnicotinium analogs, a novel class of antagonists at alpha 4 beta 2* nicotinic acetylcholine receptors: inhibition of S(-)-nicotine-evoked 86Rb+ efflux from rat thalamic synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The twin drug approach for novel nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 2-(Pyrrolidin-3-yloxy)pyridine Scaffolds in Protein Kinase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of selective and potent protein kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Within the vast landscape of heterocyclic chemistry, the 2-(pyrrolidin-3-yloxy)pyridine scaffold has emerged as a privileged structure, demonstrating significant potential for the development of targeted therapeutics. This technical guide provides a comprehensive overview of this chemical core, with a specific focus on its application as an inhibitor of the Janus kinase (JAK) family. We will delve into the mechanistic rationale for its efficacy, provide detailed experimental protocols for its characterization, and present a plausible synthetic route for its elaboration. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and evaluation of next-generation kinase inhibitors.

Introduction: The Strategic Value of the this compound Core

The this compound moiety represents a confluence of desirable features for a kinase inhibitor scaffold. The pyridine ring can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of many kinases, while the pyrrolidine ring offers a three-dimensional vector for exploring additional binding interactions and fine-tuning physicochemical properties.[1] The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal binding pose.

Our focus in this guide is the application of this scaffold in the inhibition of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of cytokine signaling and have been implicated in a wide range of autoimmune diseases and cancers.[2] Consequently, the development of selective JAK inhibitors is an area of intense research. The this compound scaffold has shown promise in achieving both potency and selectivity against specific JAK isoforms.

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

The primary mechanism by which this compound-based compounds exert their therapeutic effect is through the inhibition of the JAK-STAT signaling pathway.[3][4] This pathway is a critical communication route from the cell surface to the nucleus, translating extracellular cytokine signals into changes in gene expression.[5]

The JAK-STAT Signaling Cascade

The canonical JAK-STAT pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface.[6][7] This binding event induces receptor dimerization, bringing the associated JAKs into close proximity. This proximity allows for the trans-phosphorylation and activation of the JAKs.[8] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9] STATs are recruited to these phosphorylated sites and are themselves phosphorylated by the JAKs.[7] Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[10]

Figure 1: The JAK-STAT Signaling Pathway and the Site of Inhibition.

Inhibition by this compound Derivatives

Derivatives of the this compound scaffold act as ATP-competitive inhibitors of JAKs. They occupy the ATP-binding site of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of the receptor and STAT proteins. This effectively blocks the downstream signaling cascade, leading to a reduction in the inflammatory response and cell proliferation. The selectivity of these inhibitors for different JAK isoforms is achieved through specific interactions with amino acid residues that differ between the ATP-binding pockets of the JAK family members.

Synthesis of the this compound Core

A plausible and efficient synthetic route to the this compound core is crucial for the development of novel inhibitors. The following scheme outlines a general approach, which can be adapted for the synthesis of various derivatives.[11][12][13][14]

Step 1: Synthesis of a Protected 3-Hydroxypyrrolidine

The synthesis typically begins with a commercially available protected pyrrolidine derivative, such as N-Boc-3-hydroxypyrrolidine. The Boc protecting group is essential to prevent unwanted side reactions in subsequent steps.

Step 2: O-Alkylation with 2-Halopyridine

The protected 3-hydroxypyrrolidine is then subjected to an O-alkylation reaction with a suitable 2-halopyridine, such as 2-fluoropyridine or 2-chloropyridine. This reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Step 3: Deprotection of the Pyrrolidine Nitrogen

The final step involves the removal of the Boc protecting group from the pyrrolidine nitrogen. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the desired this compound core.

Figure 2: General Synthetic Workflow for the this compound Core.

In Vitro Characterization: A Step-by-Step Kinase Inhibition Assay

To evaluate the potency and selectivity of novel this compound derivatives, a robust in vitro kinase inhibition assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[3][4][10]

Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Suitable peptide substrate for each JAK isoform

-

ATP

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Perform a serial dilution of the stock solution in DMSO to create a concentration gradient.

-

-

Kinase Reaction Setup:

-

In a 384-well plate, add the test compound dilutions or DMSO (vehicle control) to the appropriate wells.

-

Add the JAK enzyme to each well and incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

-

Kinase Reaction Incubation:

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value for each compound against each JAK isoform.

-

Figure 3: Experimental Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Data Presentation: Illustrative Inhibitory Activity

The following table presents hypothetical IC50 values for a series of this compound derivatives against the four JAK isoforms. This data illustrates how structural modifications to the core scaffold can influence both potency and selectivity. For context, the IC50 values of the well-established pan-JAK inhibitor Tofacitinib are also included.[12][15]

| Compound | R1 Substituent | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |

| Tofacitinib | - | 112 | 20 | 1 | >1000 |

| Analog 1 | -H | 50 | 250 | 30 | >5000 |

| Analog 2 | -CH3 | 25 | 150 | 15 | >5000 |

| Analog 3 | -CF3 | 10 | 500 | 5 | >5000 |

| Analog 4 | -Phenyl | 150 | >1000 | 100 | >5000 |

Conclusion: A Promising Scaffold for Future Drug Discovery

The this compound scaffold represents a versatile and promising platform for the design of novel protein kinase inhibitors. Its demonstrated utility in targeting the JAK family underscores its potential for the development of therapeutics for a range of immunological and oncological indications. The synthetic accessibility of this core, coupled with the availability of robust in vitro characterization methods, provides a solid foundation for further exploration and optimization. As our understanding of the structural nuances of kinase active sites continues to grow, we anticipate that the strategic application of scaffolds such as this compound will lead to the discovery of the next generation of targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 4. promega.com [promega.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 14. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 2-(Pyrrolidin-3-yloxy)pyridine: A Technical Guide for Drug Discovery Professionals

Executive Summary

The escalating need for novel therapeutics targeting central nervous system (CNS) disorders has intensified the exploration of unique chemical scaffolds. Among these, the pyrrolidine-pyridine ether linkage has emerged as a promising motif. This technical guide provides an in-depth analysis of 2-(Pyrrolidin-3-yloxy)pyridine, a molecule positioned at the intersection of this promising chemical space. While direct clinical data on this specific compound is nascent, a comprehensive examination of its structural analogs and the broader class of 3-pyridyl ethers strongly indicates its potential as a potent and selective modulator of nicotinic acetylcholine receptors (nAChRs). This document will elucidate the mechanistic rationale, potential therapeutic applications, a robust synthetic pathway, and key preclinical evaluation protocols to guide further research and development efforts.

Introduction: The Promise of the Pyrrolidine-Pyridine Ether Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its ability to introduce three-dimensionality and stereochemical complexity into drug candidates, thereby enabling precise exploration of pharmacophore space.[1][2] Similarly, the pyridine moiety is a privileged structure in drug discovery, frequently contributing to favorable pharmacokinetic properties and serving as a key interaction point with biological targets.[3][4][5][6] The combination of these two motifs through an ether linkage, as seen in this compound, creates a scaffold with significant potential for interacting with a range of biological targets, most notably nAChRs.[7][8]

Mechanistic Insights: Targeting Nicotinic Acetylcholine Receptors

The primary biological target for the class of 3-pyridyl ethers, to which this compound belongs, is the nicotinic acetylcholine receptor (nAChR) family.[7][8][9] These ligand-gated ion channels are integral to synaptic transmission in the central and peripheral nervous systems.[10] The pyridine nitrogen and the ether oxygen of the scaffold are believed to act as key hydrogen bond acceptors, mimicking the interaction of the natural ligand, acetylcholine.[10]

The nAChR family is diverse, with various subtypes exhibiting distinct physiological roles. The α4β2 subtype, in particular, is a major focus for therapeutic development due to its high prevalence in the brain and its association with nicotine addiction and various neurological and psychiatric conditions.[7][10] Research on analogous 3-pyridyl ethers has demonstrated the feasibility of achieving subnanomolar affinity and high selectivity for the α4β2 nAChR subtype.[8]

Signaling Pathway

The binding of an agonist like this compound to the nAChR initiates a conformational change, opening the ion channel and allowing the influx of cations, primarily Na⁺ and Ca²⁺. This leads to membrane depolarization and the modulation of neurotransmitter release.

Potential Therapeutic Applications

Based on the established roles of nAChRs, particularly the α4β2 subtype, this compound holds therapeutic potential in several key areas:

-

Neurodegenerative Disorders:

-

Alzheimer's Disease: Cholinesterase inhibitors are a mainstay in Alzheimer's treatment, highlighting the importance of cholinergic signaling.[11] Selective nAChR agonists could offer a more direct approach to enhancing cognitive function.

-

Parkinson's Disease: nAChR modulation has been shown to influence dopamine release, suggesting a potential role in managing Parkinson's symptoms.[9]

-

-

Psychiatric and Neurological Disorders:

-

Nicotine Addiction: Selective partial agonists for the α4β2 receptor can reduce cravings and withdrawal symptoms associated with smoking cessation.[10]

-

Depression and Anxiety: The modulation of various neurotransmitter systems secondary to nAChR activation suggests potential antidepressant and anxiolytic effects.[6]

-

Schizophrenia: Cognitive deficits are a core feature of schizophrenia, and nAChR modulation is being explored as a pro-cognitive strategy.[10]

-

-

Pain Management: Certain nAChR subtypes are involved in pain signaling pathways, and agonists have demonstrated analgesic properties in preclinical models.[8]

-

Oncology: Some studies have explored the cytotoxic effects of 3-alkylpyridine derivatives against cancer cell lines, suggesting a potential, albeit less explored, avenue for research.[12][13]

Synthetic and Experimental Protocols

Synthesis of this compound

A plausible and efficient synthetic route for this compound involves a Williamson ether synthesis. This well-established reaction provides a reliable method for coupling the pyridine and pyrrolidine moieties.

Step-by-Step Protocol:

-

Protection of Pyrrolidine Nitrogen: Commercially available 3-hydroxypyrrolidine is first protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions at the nitrogen.

-

Williamson Ether Synthesis:

-

To a solution of 2-hydroxypyridine in an anhydrous polar aprotic solvent (e.g., dimethylformamide), add a strong base such as sodium hydride at 0°C to deprotonate the hydroxyl group.

-

Add a solution of N-Boc-3-mesyloxypyrrolidine (or a similar leaving group-activated derivative of N-Boc-3-hydroxypyrrolidine) to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion, monitored by thin-layer chromatography.

-

Work up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the intermediate, N-Boc-2-(pyrrolidin-3-yloxy)pyridine, by column chromatography.

-

-

Deprotection:

-

Dissolve the purified intermediate in a suitable solvent such as dichloromethane.

-

Add a strong acid, such as trifluoroacetic acid, to cleave the Boc protecting group.

-

Stir at room temperature until the reaction is complete.

-

Neutralize the reaction mixture and extract the final product.

-

Purify this compound by column chromatography or distillation.

-

In Vitro Evaluation

Binding Affinity Assays:

-

Objective: To determine the affinity of this compound for various nAChR subtypes.

-

Method: Radioligand displacement assays are the gold standard.

-

Prepare membrane fractions from cells expressing the desired nAChR subtype (e.g., α4β2, α7).

-

Incubate the membranes with a known radioligand (e.g., [³H]-epibatidine for α4β2) and varying concentrations of the test compound.

-

Measure the displacement of the radioligand to determine the inhibition constant (Ki) of the test compound.

-

Functional Assays:

-

Objective: To assess the functional activity (agonist, antagonist, or partial agonist) of the compound at nAChRs.

-

Method: Ion flux assays using a fluorescent indicator for calcium or membrane potential.

-

Culture cells expressing the nAChR subtype of interest.

-

Load the cells with a suitable fluorescent dye (e.g., Fluo-4 AM).

-

Apply varying concentrations of this compound and measure the change in fluorescence, which corresponds to ion influx.

-

Determine the EC₅₀ (effective concentration for 50% maximal response) and the maximal efficacy relative to a known agonist like nicotine.[8]

-

| Parameter | Description | Typical Values for Potent Analogs |

| Ki (nM) | Inhibition constant; a measure of binding affinity. | 0.1 - 50 nM for α4β2 nAChR[7][8] |

| EC₅₀ (nM) | Effective concentration for 50% maximal response in a functional assay. | 1 - 100 nM for α4β2 nAChR[8] |

| Efficacy (%) | Maximal response as a percentage of a full agonist (e.g., nicotine). | Varies (partial to full agonist)[8] |

In Vivo Evaluation

Based on the in vitro profile, promising candidates can be advanced to in vivo models relevant to the targeted therapeutic area.

-

Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a relevant animal model (e.g., rodents).

-

Behavioral Models:

-

Cognition: Novel object recognition, Morris water maze.

-

Anxiety/Depression: Elevated plus maze, forced swim test.

-

Pain: Hot plate test, formalin test.

-

Nicotine Addiction: Self-administration and withdrawal models.

-

Conclusion and Future Directions

This compound represents a compelling starting point for the development of novel CNS therapeutics. Its structural features strongly suggest a high affinity and potential selectivity for nAChRs, particularly the α4β2 subtype. The synthetic accessibility and the clear path for preclinical evaluation outlined in this guide provide a solid framework for advancing this molecule or its optimized derivatives through the drug discovery pipeline. Future efforts should focus on a thorough in vitro characterization to confirm its nAChR subtype selectivity and functional profile, followed by in vivo studies in relevant disease models to validate its therapeutic potential.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 2-Alkoxy-3-Cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Characterizing 2-(Pyrrolidin-3-yloxy)pyridine Interactions with Nicotinic Acetylcholine Receptors

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their involvement in a wide array of physiological processes, including cognitive functions like learning and memory, makes them significant targets for drug discovery in the context of various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2][3][4] The nAChR family's heterogeneity, arising from the assembly of different subunits into pentameric structures, gives rise to a variety of receptor subtypes with distinct pharmacological properties.[4][5][6] The most abundant of these subtypes in the central nervous system are the homomeric α7 and the heteromeric α4β2 receptors.[7][8]

The pyrrolidine ring is a key structural component in many biologically active compounds and is a foundational element in the synthesis of numerous pharmaceuticals.[9][10] "2-(Pyrrolidin-3-yloxy)pyridine" is a molecule that incorporates this significant pyrrolidine structure. While specific binding data for "this compound" itself is not extensively detailed in publicly available literature, its structural analogs have been shown to interact with nAChRs. For instance, variations in the azacycle ring size and substitutions on the pyridine ring of similar compounds have been shown to significantly impact binding affinity for the α4β2 nAChR.[11] Furthermore, related pyridyl ether compounds have been synthesized and evaluated for their binding activity at various nAChR subtypes.[12] This suggests that "this compound" is a promising candidate for investigation as a modulator of nAChR activity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of "this compound" in nAChR binding assays. This document offers detailed, step-by-step protocols for both radioligand and fluorescence-based binding assays, enabling the precise characterization of the compound's interaction with various nAChR subtypes. The protocols are designed to be self-validating, with explanations of the scientific principles behind key experimental choices, ensuring both technical accuracy and practical, field-proven insights.

Understanding the Target: Nicotinic Acetylcholine Receptors

nAChRs are pentameric structures composed of various combinations of α (alpha) and β (beta) subunits.[5][6] In mammals, 17 different nAChR subunits have been identified (α1-10, β1-4, γ, δ, and ε), which assemble into a wide variety of receptor subtypes.[6] The ligand binding site is located at the interface between subunits.[1][5] The specific subunit composition of a receptor determines its pharmacological and physiological properties, including its affinity for different ligands and its ion channel characteristics.[6]

The most prevalent nAChR subtypes in the brain are α4β2 and α7.[2] The α4β2 subtype is known for its high affinity for nicotine and is heavily implicated in the addictive properties of the substance.[13] The α7 subtype is characterized by its high permeability to calcium ions and its rapid desensitization.[7][8] Dysfunction in both of these subtypes has been linked to cognitive deficits and various neurological disorders.[2][5]

Nicotinic Acetylcholine Receptor Signaling Pathway

The binding of an agonist, such as the endogenous neurotransmitter acetylcholine or an exogenous ligand like nicotine, to the nAChR triggers a conformational change in the receptor. This change opens a central ion channel, allowing the influx of cations, primarily sodium (Na+) and calcium (Ca2+), and a smaller efflux of potassium (K+). This ion movement leads to depolarization of the cell membrane, resulting in an excitatory postsynaptic potential (EPSP). In neurons, this can trigger an action potential and subsequent neurotransmitter release.

Caption: nAChR Signaling Pathway Diagram.

Experimental Protocols

PART 1: Radioligand Binding Assays

Radioligand binding assays are a fundamental technique for quantifying the interaction between a ligand and its receptor.[14] These assays allow for the determination of key parameters such as the dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax).[14]

Protocol 1: Saturation Binding Assay

This protocol is designed to determine the Kd and Bmax of a radiolabeled ligand for a specific nAChR subtype.

Materials:

-

Test Compound: "this compound" (unlabeled)

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the nAChR subtype of interest (e.g., [³H]Epibatidine for α4β2, [¹²⁵I]α-Bungarotoxin for α7).[15][16]

-

Receptor Source: Membranes prepared from cells expressing the target nAChR subtype or from specific brain regions known to be rich in that subtype (e.g., rat cerebral cortex for α4β2).[17][18]

-

Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-